(5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15714448
InChI: InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+
SMILES:
Molecular Formula: C10H7FN2O2
Molecular Weight: 206.17 g/mol

(5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC15714448

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione -

Specification

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
IUPAC Name (5E)-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione
Standard InChI InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+
Standard InChI Key NIIDHJDIIPZAEZ-VMPITWQZSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)F
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(5E)-5-(4-Fluorobenzylidene)imidazolidine-2,4-dione (C₁₀H₇FN₂O₂) has a molecular weight of 206.18 g/mol and a monoisotopic mass of 206.049156 Da . The E stereochemistry of the exocyclic double bond at C5 positions the 4-fluorophenyl group and imidazolidine-dione ring on opposite sides, a configuration critical for its biological interactions . X-ray crystallography reveals a triclinic crystal system (P1̄ space group) with unit cell parameters a = 8.5616 Å, b = 11.6052 Å, c = 14.1451 Å, and angles α = 66.617°, β = 82.391°, γ = 69.072° . The dihedral angles between the 4-fluorobenzylidene moiety and the central heterocycle (34.5° and 42.0°) underscore its non-planar conformation, which may influence receptor binding .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₁₀H₇FN₂O₂
Crystal systemTriclinic
Space groupP
Dihedral angles (C5)34.5°, 42.0°
Hydrogen bond donors2
Hydrogen bond acceptors4

Synthetic Methodologies

Microwave-Assisted Condensation

A microwave irradiation approach enables efficient synthesis of imidazolidine derivatives. In a representative protocol, imines derived from 2-aminobenzothiazole and substituted anilines undergo cyclocondensation with glycine or L-alanine in tetrahydrofuran, yielding target compounds in 70–85% yields . This method reduces reaction times from hours to minutes compared to conventional heating, preserving stereochemical integrity .

Knoevenagel Condensation

The exocyclic double bond at C5 is typically introduced via Knoevenagel condensation between hydantoin and 4-fluorobenzaldehyde. Catalyzed by ammonium acetate in acetic acid under microwave conditions (40–60 seconds), this method achieves 80–85% yields . The electrophilic aldehyde reacts with the nucleophilic methylene group of hydantoin, forming the E-configured benzylidene adduct .

Table 2: Comparison of Synthetic Routes

MethodConditionsYieldTimeSource
Microwave irradiationNH₄OAc, acetic acid, 40–60 s80–85%<1 min
Conventional heatingReflux, 6–8 h65–70%6–8 h

Biological Activities and Mechanisms

Antibacterial Efficacy

Derivatives of (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione exhibit broad-spectrum activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . Compound 4a (R = 4-Cl) shows a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, comparable to ampicillin . The fluorine atom enhances membrane permeability via hydrophobic interactions, while the imidazolidine-dione core disrupts bacterial cell wall synthesis .

Pharmacological Optimization Strategies

Substituent Engineering

Modifying the N3 position with carboxylic acid groups improves water solubility and bioavailability. For example, introducing a sulfonyl group at N3 increases in vivo half-life from 2.1 h to 4.8 h .

Hybrid Pharmacophore Design

Conjugation with rhodanine or isatin moieties augments antiviral activity. Hybrid compound IM-5 (combined with rhodanine) inhibits HIV-1 protease with an IC₅₀ of 0.8 µM, attributed to synergistic electronic effects .

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